molecular formula C10H12ClN B170887 (S)-2-(4-Chlorophenyl)pyrrolidine CAS No. 1217651-75-6

(S)-2-(4-Chlorophenyl)pyrrolidine

Cat. No. B170887
M. Wt: 181.66 g/mol
InChI Key: CIHHGGKKRPPWSU-JTQLQIEISA-N
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Description

“(S)-2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number 1217651-75-6 and a linear formula of C10H12ClN . It has a molecular weight of 181.66 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . and is typically in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-(4-chlorophenyl)pyrrolidine . The InChI code is 1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 . The InChI key is CIHHGGKKRPPWSU-JTQLQIEISA-N .


Physical And Chemical Properties Analysis

“(S)-2-(4-Chlorophenyl)pyrrolidine” is a liquid with a molecular weight of 181.66 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Stereoselective Behavior in Medicinal Chemistry

The stereoselective behavior of (S)-2-(4-Chlorophenyl)pyrrolidine derivatives has been examined, particularly focusing on their role as L-type calcium channel blockers. A specific example is the functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine. Research has shown that the stereocenter at C-2 of the pyrrolidine ring influences its functional, electrophysiological, and binding properties. This highlights the compound's potential in cardiovascular applications and its significance in medicinal chemistry (Carosati et al., 2009).

Synthesis of Arylsulfonylpyrrolidines

Another application is seen in the field of organic synthesis, where (S)-2-(4-Chlorophenyl)pyrrolidine derivatives are used in the synthesis of 1-(arylsulfonyl)pyrrolidines. The acid-catalyzed reaction involving 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine and phenols under mild conditions illustrates the versatility of these compounds in generating pyrrolidine-1-sulfonylarene derivatives, potentially useful in various industrial applications (Smolobochkin et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “(S)-2-(4-Chlorophenyl)pyrrolidine” are not available, it’s worth noting that pyrrolidine derivatives are a significant area of research in pharmacology . Their versatility makes them a promising scaffold for the development of novel biologically active compounds and drug candidates .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGGKKRPPWSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426554
Record name (S)-2-(4-chlorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Chlorophenyl)pyrrolidine

CAS RN

1217651-75-6
Record name (S)-2-(4-chlorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Rajender Reddy, SG Das, Y Liu… - The Journal of Organic …, 2010 - ACS Publications
A new and general method for asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines from a single starting material is described. Reductive cyclization of (S S )-γ-chloro-…
Number of citations: 60 pubs.acs.org
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com

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